molecular formula C10H15N3O7 B12429370 3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose

3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose

Cat. No.: B12429370
M. Wt: 289.24 g/mol
InChI Key: QCBWHSDRYPSJPB-WWGUJXLXSA-N
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Description

3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 3 and 4 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group. This compound is a white crystalline solid with a molecular formula of C10H15N3O7 and a molecular weight of 289.24 g/mol . It is commonly used in synthetic carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose typically involves the acetylation of 2-azido-2-deoxy-D-glucopyranose. One common method is to start with D-glucosamine, which is first converted to 2-azido-2-deoxy-D-glucopyranose. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions to avoid decomposition of the azido group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 3,4-Di-O-acetyl-2-amino-2-deoxy-D-glucopyranose.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Glycosylation: Glycosides with different aglycones.

Scientific Research Applications

3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: In the study of carbohydrate-protein interactions and cell surface glycosylation.

    Medicine: As a precursor in the synthesis of glycosylated drugs and diagnostic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can be reduced to an amino group, which can then interact with other molecules through hydrogen bonding or covalent bonding. This compound can also form glycosidic bonds with other sugars, making it useful in the synthesis of complex carbohydrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern and the presence of the azido group at position 2. This combination of functional groups provides a balance of stability and reactivity, making it a valuable intermediate in synthetic carbohydrate chemistry .

Properties

Molecular Formula

C10H15N3O7

Molecular Weight

289.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4-acetyloxy-5-azido-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate

InChI

InChI=1S/C10H15N3O7/c1-4(15)18-8-6(3-14)20-10(17)7(12-13-11)9(8)19-5(2)16/h6-10,14,17H,3H2,1-2H3/t6-,7-,8-,9-,10?/m1/s1

InChI Key

QCBWHSDRYPSJPB-WWGUJXLXSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)N=[N+]=[N-])O)CO

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)N=[N+]=[N-])O)CO

Origin of Product

United States

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